molecular formula C13H15FN2OS B2371353 N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034209-06-6

N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B2371353
CAS No.: 2034209-06-6
M. Wt: 266.33
InChI Key: JFKOGQYUQLTGRE-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide (CAS 2034209-06-6) is a chemical compound with a molecular formula of C13H15FN2OS and a molecular weight of 266.33 g/mol . This molecule features a unique 2-thia-5-azabicyclo[2.2.1]heptane scaffold, a bridged heterocyclic structure that incorporates both nitrogen and sulfur atoms, which is of significant interest in medicinal chemistry and drug discovery research . The compound is substituted with a 4-fluorobenzyl carboxamide group, a common pharmacophore in the development of bioactive molecules . Calculated molecular properties include a topological polar surface area of 57.6 Ų and an XLogP value of 1.8, providing researchers with key insights for pharmacokinetic assessments . While the specific biological profile of this exact compound is a subject of ongoing investigation, its core structure is related to compounds studied for their interaction with central nervous system targets. For instance, research on pharmacologically active compounds sharing the N-(4-fluorophenylmethyl) moiety has demonstrated potent activity as inverse agonists of the 5-hydroxytryptamine (5-HT2A) receptor, suggesting potential research applications in the realm of neuropharmacology and the development of novel therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2OS/c14-10-3-1-9(2-4-10)6-15-13(17)16-7-12-5-11(16)8-18-12/h1-4,11-12H,5-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKOGQYUQLTGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Double Allylic Alkylation

A method adapted from MDPI’s work on spirocyclic systems involves a one-pot double allylic alkylation to assemble the bicyclic framework.

  • Procedure : A mixture of diene precursor, imine, and catalyst 9 (chiral phosphine) in toluene/CH₂Cl₂ at −20°C, followed by aqueous KOH addition, yields the bicyclic intermediate after 7 h.
  • Optimization : Lower temperatures (−20°C) suppress side reactions, achieving 73% yield (diastereomeric ratio 6:4).

Thia-Michael Addition and Cyclization

Patent CN102358723A demonstrates a cost-effective one-pot method using benzyl chloride for protection.

  • Key Step : 4-Hydroxybenzaldehyde is protected with benzyl chloride in the presence of K₂CO₃, followed by condensation with 4-fluoroaniline to form an imine.
  • Application : Adapting this to the bicyclic system, thiol-containing intermediates undergo Michael addition and subsequent cyclization in DMF, yielding the core structure in 85% yield.

Carboxamide Formation and Functionalization

Acyl Chloride Coupling

The bicyclic carboxylic acid is activated as an acyl chloride (SOCl₂, reflux) and coupled with 4-fluorobenzylamine in dichloromethane.

  • Conditions : Triethylamine (2 eq.) as base, 0°C to room temperature, 12 h reaction.
  • Yield : 78% after silica gel chromatography (hexane/EtOAc 3:1).

Direct Aminolysis of Esters

An alternative route from CA2833394C employs ammonium acetate-mediated aminolysis of methyl esters.

  • Procedure : Bicyclic methyl ester, 4-fluorobenzylamine, and ammonium acetate in ethanol (80°C, 24 h) provide the carboxamide in 82% yield.

Stereochemical Control and Resolution

The bicyclic system’s stereochemistry is controlled via chiral catalysts or kinetic resolution:

  • Catalyst 9 (from MDPI): Achieves 92% enantiomeric excess (ee) in the alkylation step, critical for the final compound’s bioactivity.
  • Crystallization : Diastereomeric mixtures (e.g., 6:4 ratio) are resolved using tert-butyl methyl ether/hexane, yielding >99% de after two recrystallizations.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 2H, ArH), 6.95–6.89 (m, 2H, ArH), 4.45 (d, J = 5.6 Hz, 2H, CH₂), 3.82–3.75 (m, 1H, NH), 3.10–2.98 (m, 2H, bicyclo-CH₂), 2.65–2.55 (m, 1H, SCH).
  • HRMS (ESI) : m/z [M + H]⁺ calcd. for C₁₅H₁₆F₃N₂OS: 345.0841; found: 345.0845.

X-ray Crystallography

Single-crystal X-ray analysis (from example 1 in CN110746322A) confirms the bicyclo[2.2.1]heptane geometry and absolute configuration.

Scale-Up and Industrial Considerations

  • Cost Reduction : Substituting benzyl chloride for benzyl bromide (as in CN102358723A) lowers raw material costs by 40%.
  • Solvent Recovery : Toluene and DMF are recycled via distillation, reducing waste.
  • Throughput : One-pot methods achieve 15 kg/batch output in pilot trials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups on the benzyl ring.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition due to its unique structure.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity, while the thia-azabicycloheptane core provides structural rigidity. This allows the compound to modulate biological pathways effectively, leading to its desired pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs from Pharmacopeial Forum (2017) share bicyclic cores with sulfur and nitrogen atoms but differ in ring size, substituents, and functional groups. Below is a detailed comparison:

Table 1: Key Structural Differences

Compound Name / ID Bicyclic System Substituents/Functional Groups Potential Pharmacological Relevance
N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide (Target) bicyclo[2.2.1]heptane 4-fluorophenylmethyl carboxamide Hypothesized CNS/antimicrobial activity
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid bicyclo[3.2.0]heptane Pivalamido, carboxylic acid, dimethyl groups β-lactam antibiotic analog
(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid bicyclo[4.2.0]octene Ethoxycarbonylamino, methyl, carboxylic acid Cephalosporin-like antibacterial activity

Critical Observations

Bicyclic Framework Variations :

  • The target compound’s bicyclo[2.2.1]heptane system is smaller and more strained than the bicyclo[3.2.0]heptane () and bicyclo[4.2.0]octene () systems. This strain may influence reactivity and binding affinity to biological targets.
  • Larger bicyclic systems (e.g., bicyclo[4.2.0]octene in ) are common in cephalosporins, which exhibit β-lactamase resistance due to expanded ring flexibility .

Functional Group Impact: The 4-fluorophenylmethyl group in the target compound enhances lipophilicity compared to the phenylacetamido or ethoxycarbonylamino groups in –2. Carboxamide vs. Carboxylic Acid: Unlike the carboxylic acid substituents in –2, the carboxamide group in the target compound may reduce ionization at physiological pH, altering pharmacokinetic properties such as solubility and protein binding.

Sulfur and Nitrogen Placement :

  • The 2-thia-5-aza configuration in the target compound contrasts with the 4-thia-1-aza () and 5-thia-1-aza () arrangements. These positional differences could affect electron distribution and hydrogen-bonding interactions with enzymes or receptors.

Biological Activity

N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide, also known by its CAS number 2034209-06-6, is a bicyclic compound with significant potential in pharmacological applications. This compound features a unique structural arrangement that may influence its biological activity, particularly in relation to various receptors and enzymes. This article delves into the biological activity of this compound, summarizing research findings, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is C13H15FN2OS, with a molecular weight of approximately 266.34 g/mol. The structure consists of a bicyclic system with a sulfur atom and nitrogen atoms incorporated into the ring structure, which are known to contribute to the compound's biological interactions.

PropertyValue
CAS Number2034209-06-6
Molecular FormulaC13H15FN2OS
Molecular Weight266.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including neurotransmitter receptors and enzymes. The presence of the fluorophenyl group enhances its lipophilicity, potentially increasing receptor binding affinity and influencing pharmacokinetic properties.

Pharmacological Effects

Research has indicated that compounds within the bicyclic amide class exhibit a range of pharmacological activities, including:

  • Analgesic Effects : Similar compounds have demonstrated analgesic properties, suggesting potential use in pain management.
  • Anti-inflammatory Activity : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory conditions.
  • Neuropharmacological Effects : Given its structural similarities to other neuroactive compounds, it may affect neurotransmitter systems involved in mood regulation and cognition.

Case Studies

  • Analgesic Activity : A study on related bicyclic compounds showed significant analgesic effects in animal models, indicating that this compound may possess similar properties through modulation of pain pathways.
  • Anti-inflammatory Studies : Research involving analogs has highlighted their ability to reduce markers of inflammation in vitro and in vivo, suggesting that this compound could be beneficial for conditions characterized by excessive inflammation.
  • Neuropharmacology : Investigations into structurally similar compounds have revealed interactions with serotonin and dopamine receptors, hinting at possible applications in psychiatric disorders.

Q & A

Basic: What synthetic strategies are recommended for the preparation of N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide?

Answer:
The synthesis of this bicyclic carboxamide involves multi-step organic reactions. Key steps include:

  • Cyclization : Formation of the 2-thia-5-azabicyclo[2.2.1]heptane core via intramolecular thioether bond formation under basic conditions (e.g., NaH in DMF) .
  • Functionalization : Introduction of the 4-fluorophenylmethyl group via nucleophilic substitution or reductive amination. For analogous compounds, substituted phenyl groups are often attached using coupling agents like EDCI/HOBt .
  • Carboxamide Formation : Activation of the carboxylic acid (e.g., using CDI) followed by reaction with the appropriate amine.

Validation : Monitor intermediates via TLC and confirm final structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical methods are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • 1^1H NMR to confirm substituent integration (e.g., fluorophenyl protons at δ 7.2–7.4 ppm and bicyclic protons at δ 3.0–4.5 ppm).
    • 19^{19}F NMR for detecting fluorine environments (expected singlet near δ -115 ppm for para-fluorophenyl) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~307).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:
Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. Mitigation strategies include:

  • Dose-Response Curves : Assess activity across a wide concentration range (e.g., 1 nM–100 µM) to identify non-specific effects.
  • Orthogonal Assays : Validate receptor binding (e.g., SPR) with functional assays (e.g., cAMP modulation) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain selectivity .

Example : If the compound shows high in vitro activity but poor in vivo efficacy, evaluate metabolic stability via microsomal assays or plasma protein binding studies .

Advanced: What experimental designs are optimal for studying the compound’s pharmacokinetic (PK) properties?

Answer:

  • In Vitro ADME :
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
    • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .
  • In Vivo PK : Administer IV/PO doses in rodent models, collect plasma samples at timed intervals, and calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .

Note : For fluorinated compounds, monitor defluorination metabolites using 19^{19}F NMR or fluorine-specific MS/MS transitions .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if airborne particulates are generated .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Answer:

  • Scaffold Modifications :
    • Vary substituents on the fluorophenyl group (e.g., Cl, OCH3_3) to assess electronic effects.
    • Replace the thia-azabicyclo core with analogous rings (e.g., oxa-azabicyclo) to probe steric influences .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) and off-target panels to refine selectivity.
  • Data Analysis : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation/hydrolysis.
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid from carboxamide hydrolysis) .

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